molecular formula C50H83NO23 B1193877 Tylosin tartrate CAS No. 74610-55-2

Tylosin tartrate

Cat. No. B1193877
CAS RN: 74610-55-2
M. Wt: 1066.19
InChI Key: ICVKYYINQHWDLM-KBEWXLTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tylosin tartrate involves the fermentation of Streptomyces fradiae, followed by the extraction and purification of tylosin, which is then reacted with tartaric acid to form the tartrate salt. This process ensures the production of tylosin in a form that is suitable for various applications in veterinary medicine. The precise synthesis conditions, including the fermentation parameters and extraction processes, are critical for obtaining high yields of pure this compound.

Molecular Structure Analysis

This compound consists of a macrocyclic lactone ring with multiple sugars attached, including mycinose and mycaminose, and it is the tartrate salt of tylosin. The molecular structure of this compound contributes to its antibiotic activity, allowing it to bind to the bacterial ribosome and inhibit protein synthesis. The structure-activity relationship among polyhydro derivatives of tylosin shows that modifications to the lactone ring and sugars can affect its antimicrobial potency and spectrum of activity.

Chemical Reactions and Properties

This compound participates in reactions typical of macrolide antibiotics, including hydrolysis, reduction, and photoisomerization. These reactions can affect its stability and efficacy. For instance, environmental photochemistry studies reveal that this compound can undergo reversible photoisomerization to a less-active form, followed by photolysis, indicating sensitivity to light and the importance of proper storage conditions to maintain its efficacy.

Physical Properties Analysis

The solubility of this compound in various solvents, including alcohol mixtures, plays a crucial role in its formulation and administration. It has been found that the solubility increases with temperature and the presence of methanol, which is essential for preparing solutions for injection or drinking water administration in veterinary practices. Understanding these solubility characteristics is vital for optimizing its use in treating animal infections.

Chemical Properties Analysis

The chemical properties of this compound, such as its acid-base behavior, reactivity with other compounds, and stability under different conditions, determine its shelf life, effectiveness, and the development of formulations. Its interaction with other substances, including feed components and other medications, can influence its absorption and bioavailability in animals. Studies on the sorption of tylosin on solid humic acid provide insights into its environmental fate and potential impacts when used in agriculture.

For a more detailed exploration and scientific discussions on this compound, including its synthesis, molecular structure, chemical reactions, and properties, please refer to the following sources:

Scientific Research Applications

  • Treatment of Pneumonia in Piglets and Poultry : Tylosin tartrate has shown effectiveness in treating pneumonia in piglets and poultry, including turkey poults. It has been used for treating piglet pneumonia induced with pneumonic pig lung homogenate containing mycoplasmas, bacteria, and viruses (Hannan, Bhogal, & Fish, 1982). Additionally, it has been effective against Mycoplasma gallisepticum in turkey poults (Wise & Fuller, 1975).

  • Impact on Honey Bee Microbiota and Pathogen Susceptibility : Research has shown that this compound impacts the microbiota of honey bees, reducing diversity and affecting the beneficial gut bacteria Snodgrassella alvi and Bifidobacterium spp. This alteration in microbiota can increase susceptibility to pathogens, though this can be ameliorated through probiotic treatments (Powell, Carver, Leonard, & Moran, 2021).

  • Use in Aquaculture : this compound has been studied for its pharmacokinetic and pharmacodynamic profile in aquaculture, specifically in olive flounder. It demonstrated effectiveness against bacterial infections and guidelines for withdrawal time were established for human consumption safety (Lee, Kim, Kwon, & Seo, 2021).

  • Effects on the Immune System in Chickens : this compound has been shown to enhance the immune function in chickens, increasing splenocyte proliferation and anti-tumor activity. This suggests a potential modulatory effect on immune parameters in poultry (Baba et al., 1998).

  • Resistance in Mycoplasma hyopneumoniae : A study on Tibetan pigs showed that this compound, used for treating Mycoplasma hyopneumoniae infections, can lead to the emergence of resistant strains, indicating a need for alternative treatments in cases of resistance (Qiu et al., 2017).

  • Treatment of American Foulbrood in Honeybees : this compound has been effective in treating Paenibacillus larvae, the causative agent of American Foulbrood in honeybees, showing low minimal inhibitory concentrations against the pathogen (Alippi et al., 2005).

  • Role in Feed Efficiency and Disease Treatment : Tylosin, including its tartrate form, is used in animal feeds for both improving feed efficiency and treating diseases. It is used in various formulations, including water solutions for drinking (Kavanagh, 1972).

Mechanism of Action

Tylosin Tartrate inhibits bacterial protein synthesis by binding to the 50S (L27 protein) ribosome . It exerts its antimicrobial action by binding in the peptide exit tunnel of the bacterial 50S ribosomal subunit, where it inhibits protein synthesis by interfering with peptide bond formation as well as by blocking the passage of the nascent peptide chain through the tunnel .

Safety and Hazards

Tylosin Tartrate may form combustible dust concentrations in air. It may cause an allergic skin reaction and eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Tylosin Tartrate is widely used in veterinary medicine to treat bacterial infections in a wide range of species and has a high margin of safety . It has also been used as a growth promotant in some species, and as a treatment for colitis in companion animals . Future directions may include further exploration of its uses and effects in different animal species.

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H77NO17.C4H6O6/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;5-1(3(7)8)2(6)4(9)10/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVKYYINQHWDLM-KBEWXLTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H83NO23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045938
Record name Tylosin tartrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1066.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1405-54-5, 74610-55-2
Record name Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (salt)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tylosin tartrate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tylosin tartrate
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Record name Tylosin tartrate
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Record name Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt)
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Record name TYLOSIN TARTRATE
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Q & A

Q1: What is tylosin tartrate and what is its mechanism of action?

A1: this compound is a macrolide antibiotic primarily used in veterinary medicine. [] It exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis, ultimately leading to bacterial growth arrest or death.

Q2: What types of bacteria is this compound effective against?

A2: this compound demonstrates strong activity against Gram-positive bacteria, including Staphylococcus spp. and Streptococcus spp. [, , ] It is also effective against Mycoplasma spp., which are often implicated in respiratory diseases in poultry and livestock. [, , , ]

Q3: How does the structure of this compound relate to its activity?

A3: While specific structure-activity relationship studies are limited in the provided research, modifications to the glycolic side chain of the related compound pleuromutilin significantly impact its antibacterial activity. [] This suggests that similar modifications to the tylosin structure could influence its potency and spectrum of activity.

Q4: How is this compound typically administered to animals?

A4: this compound can be administered to animals through various routes, including oral administration via feed or drinking water, as well as intramuscular and intravenous injections. [, , , , ] The choice of administration route depends on the specific application and animal species.

Q5: What factors can influence the efficacy of this compound treatment?

A5: Several factors can influence the efficacy of this compound treatment. One key factor is the initial bacterial load, with lower pretreatment loads generally associated with faster pathogen eradication. [] Additionally, the emergence of resistance mechanisms in target bacteria can significantly impact treatment success. []

Q6: What are the known mechanisms of resistance to this compound in bacteria?

A6: One of the primary mechanisms of resistance to macrolide antibiotics like this compound involves mutations in the 23S rRNA gene. [] These mutations can alter the binding site of the antibiotic, reducing its ability to inhibit protein synthesis.

Q7: Are there alternative drugs that can be used to treat infections caused by this compound-resistant bacteria?

A7: Yes, alternative drugs, such as danofloxacin mesylate, have shown efficacy against macrolide-resistant Mycoplasma hyopneumoniae infections. [] This highlights the importance of considering alternative treatment options when resistance to this compound is suspected or confirmed.

Q8: Has the in vitro susceptibility of Mycoplasma bovis to this compound changed over time?

A8: Research suggests that the in vitro susceptibility of Mycoplasma bovis to this compound has decreased over time, with increasing minimum inhibitory concentration (MIC) values observed over several decades. [] This underscores the importance of continuous monitoring of antimicrobial susceptibility patterns to guide treatment decisions.

Q9: Are there any concerns regarding the development of cross-resistance with other antibiotics?

A9: Studies with the pleuromutilin derivative 81.723 hfu, a compound structurally related to tylosin, have shown cross-resistance with lincomycin and erythromycin in Klebsiella pneumoniae. [] This suggests the potential for cross-resistance between tylosin and other macrolide antibiotics.

Q10: What are the potential implications of using this compound on honey bee health?

A10: Research has shown that this compound treatment can significantly impact the gut microbiota of honey bees, reducing bacterial diversity and the abundance of beneficial bacteria. [] This dysbiosis can increase susceptibility to opportunistic pathogens, potentially impacting colony health and productivity.

Q11: Can probiotics mitigate the negative effects of this compound on honey bee gut microbiota?

A11: Preliminary studies indicate that probiotic treatments using a cocktail of cultured bee gut bacteria may help ameliorate the negative impacts of this compound on the honey bee gut microbiota. [] This suggests a potential strategy for mitigating the risks associated with antibiotic use in beekeeping.

Q12: What are some challenges in developing and validating analytical methods for this compound?

A12: The complex matrices encountered in biological samples and pharmaceutical formulations can pose challenges for the accurate and reliable quantification of this compound. Developing specific and sensitive analytical methods, coupled with robust validation procedures, is crucial for ensuring accurate measurement and monitoring.

Q13: What analytical techniques are commonly employed for the quantification of this compound?

A13: High-performance liquid chromatography (HPLC) with various detection methods, such as ultraviolet (UV) spectrophotometry, is frequently used for this compound analysis. [, , ] These techniques offer the sensitivity and selectivity required for accurate quantification in complex matrices.

Q14: Are there certified reference materials available for this compound?

A14: Yes, certified reference materials (CRMs) for this compound are available, playing a crucial role in ensuring the accuracy and traceability of analytical measurements. [, ] These CRMs are essential for validating analytical methods, monitoring food safety, and controlling the quality of veterinary medicinal products.

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